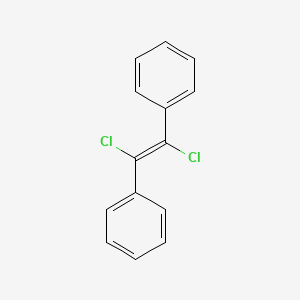
decaoleic acid, decaester with decaglycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of decaoleic acid, decaester with decaglycerol typically involves the reaction of glycerol with oleic acid under appropriate conditions. The reaction produces water as a byproduct, which is often removed using a dehydrating agent such as excess oleic acid to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where glycerol and oleic acid are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified to remove any unreacted starting materials and byproducts .
化学反応の分析
Types of Reactions
Decaoleic acid, decaester with decaglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester groups, potentially leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce alcohols .
科学的研究の応用
Decaoleic acid, decaester with decaglycerol has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
作用機序
The mechanism of action of decaoleic acid, decaester with decaglycerol involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable mixtures of oil and water. This property is particularly useful in formulations where uniform distribution of ingredients is essential .
類似化合物との比較
Similar Compounds
Polyglyceryl-10 stearate: Another polyglycerol ester with similar emulsifying properties but derived from stearic acid.
Polyglyceryl-10 laurate: Derived from lauric acid, it also serves as an emulsifier and surfactant.
Polyglyceryl-10 myristate: Similar in function but derived from myristic acid.
Uniqueness
Decaoleic acid, decaester with decaglycerol is unique due to its specific combination of glycerol and oleic acid, which imparts distinct emulsifying and thickening properties. Its ability to form stable emulsions with a wide range of oils and its compatibility with various formulations make it a versatile ingredient in many applications .
特性
CAS番号 |
11094-60-3 |
|---|---|
分子式 |
C210H382O31 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



